An In-depth Technical Guide to the Structure and Application of Fmoc-His(Fmoc)-OH
An In-depth Technical Guide to the Structure and Application of Fmoc-His(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-His(Fmoc)-OH, or Nα,N(im)-bis(9-fluorenylmethoxycarbonyl)-L-histidine, is a derivative of the amino acid L-histidine. In this compound, both the alpha-amino group (Nα) and the imidazole nitrogen (N(im)) of the histidine side chain are protected by fluorenylmethoxycarbonyl (Fmoc) groups. This dual protection strategy is employed in solid-phase peptide synthesis (SPPS) to incorporate histidine residues into a peptide sequence while preventing unwanted side reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and application of Fmoc-His(Fmoc)-OH, with a focus on its role in peptide and drug development.
Core Chemical Properties
Fmoc-His(Fmoc)-OH is a white to off-white solid powder. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₆H₂₉N₃O₆ | [1][2][3] |
| Molecular Weight | 599.6 g/mol | [1][2][3] |
| CAS Number | 98929-98-7 | [1][2][3] |
| Appearance | White to off-white powder | [2][3] |
| Purity | ≥98% (HPLC) | [3] |
| Melting Point | 135 - 155 °C | [3] |
| Solubility | Soluble in DMF and DMSO | Inferred from general properties of Fmoc-amino acids |
| Storage | Store at 0 - 8 °C | [2][3] |
Structure and Visualization
The chemical structure of Fmoc-His(Fmoc)-OH features two bulky, base-labile Fmoc protecting groups. One is attached to the α-amino group of the histidine backbone, and the second is attached to one of the nitrogens of the imidazole side chain.
Caption: Chemical structure of Fmoc-His(Fmoc)-OH.
Spectroscopic Data
Detailed experimental spectroscopic data for Fmoc-His(Fmoc)-OH is not consistently published in readily accessible literature. However, data from commercial suppliers and databases provide expected spectral characteristics.
| Spectroscopic Data | Expected Characteristics | Source(s) |
| ¹H NMR | Signals corresponding to the fluorenyl groups (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton, β-protons, and the protons of the imidazole ring. | [4][5] |
| ¹³C NMR | Carbon signals for the Fmoc protecting groups, the carbonyls of the carboxyl and carbamate groups, and the carbons of the histidine backbone and imidazole ring. | [6][7] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (carbamate and imidazole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H and C=C stretching from the fluorenyl and imidazole rings. | [1][5][8] |
| Mass Spectrometry | Expected protonated molecular ion [M+H]⁺ at m/z 599.6. | [1] |
Experimental Protocols
Synthesis of Fmoc-His(Fmoc)-OH
Representative Protocol:
-
Nα-Fmoc Protection:
-
Dissolve L-histidine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the histidine solution while maintaining a basic pH (typically 8-10).
-
Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to precipitate the Nα-Fmoc-L-histidine.
-
Isolate the product by filtration, wash with water, and dry.
-
-
N(im)-Fmoc Protection:
-
Dissolve the Nα-Fmoc-L-histidine in a suitable organic solvent.
-
Add a base to deprotonate the imidazole nitrogen.
-
Slowly add a second equivalent of Fmoc-Cl or Fmoc-OSu.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate workup, which may include extraction and precipitation, to isolate the di-protected product, Fmoc-His(Fmoc)-OH.
-
Purification is typically achieved by recrystallization.
-
Caption: General workflow for the synthesis of Fmoc-His(Fmoc)-OH.
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(Fmoc)-OH is utilized in SPPS to introduce histidine residues. The general cycle of SPPS is depicted below.
Standard SPPS Protocol for Incorporating Fmoc-His(Fmoc)-OH:
-
Resin Preparation: Swell the resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
Activate Fmoc-His(Fmoc)-OH by dissolving it with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: The general cycle of solid-phase peptide synthesis (SPPS).
The Challenge of Histidine Racemization in SPPS
A significant challenge when incorporating histidine into peptides is the risk of racemization at the α-carbon during the activation step of the coupling reaction. The imidazole side chain of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of a planar enolate intermediate. This can result in the incorporation of both L- and D-histidine, leading to diastereomeric impurities in the final peptide product.
The use of a protecting group on the imidazole nitrogen is crucial to mitigate this side reaction. Different protecting groups offer varying degrees of suppression of racemization. While Fmoc-His(Trt)-OH is commonly used, derivatives like Fmoc-His(Boc)-OH and Fmoc-His(Fmoc)-OH are also employed to minimize this epimerization.
Caption: The mechanism of histidine racemization and the role of protecting groups.
Conclusion
Fmoc-His(Fmoc)-OH is a valuable reagent in solid-phase peptide synthesis, particularly for the incorporation of histidine residues while minimizing the risk of side reactions. The dual Fmoc protection strategy provides a robust method for shielding the reactive sites of histidine during peptide chain elongation. A thorough understanding of its chemical properties, synthesis, and the potential challenges associated with its use, such as racemization, is essential for researchers and professionals in the fields of peptide chemistry and drug development to ensure the successful synthesis of high-purity peptides for therapeutic and research applications.
References
- 1. N,1-Bis(((9H-fluoren-9-yl)methoxy)carbonyl)-L-histidine | C36H29N3O6 | CID 45072174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-L-Histidine(17791-52-5) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
